molecular formula C9H13ClN2O2S B1428316 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride CAS No. 1417794-40-1

2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride

Cat. No. B1428316
CAS RN: 1417794-40-1
M. Wt: 248.73 g/mol
InChI Key: BPRPYLBDOVAKBW-UHFFFAOYSA-N
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Description

“2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride” is a chemical compound with the molecular formula C9H13ClN2O2S . It has a molecular weight of 248.73 . This compound is used in scientific research and its unique structure allows for diverse applications, ranging from drug synthesis to catalysis.


Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino]benzamide and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino]benzamide derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure was confirmed by their C, H, and N analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” involve coupling reactions and treatment with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride .

Scientific Research Applications

Antibacterial Activity

2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride and its derivatives have shown promising results in antibacterial applications. For instance, novel synthesized pyrazole derivatives from 4-morpholino acetophenone demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli (Khumar, Ezhilarasi, & Prabha, 2018). Additionally, the compound has been used in the synthesis of other antibacterial agents, further underlining its potential in combating bacterial infections (Mali, Sawant, Chaudhari, & Mandewale, 2019).

Anticancer Potential

The compound's derivatives have been explored for their anticancer properties. For example, thiazolyl(hydrazonoethyl)thiazoles synthesized using 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone showed potential as anti-breast cancer agents (Mahmoud et al., 2021). Similarly, oxime ethers with heterocyclic, alicyclic, and aromatic moiety, including (E)-acetophenone O-2-morpholinoethyl oxime, displayed specific toxicity against various cancer cell lines (Kosmalski et al., 2022).

Antioxidant Activity

Research has indicated the antioxidant potential of derivatives of this compound. A QSAR-analysis of its derivatives revealed a correlation between molecular structure and antioxidant activity, highlighting the compound's potential in designing new antioxidants (Drapak et al., 2019).

Phosphoinositide 3-Kinase Inhibition

Derivatives of the compound have been identified as potent inhibitors of phosphoinositide 3-kinase, a key player in various biological processes, including cancer progression. This suggests its potential in the development of new therapeutic agents for cancer treatment (Alexander et al., 2008).

Antimicrobial Properties

Studies have shown that morpholine-containing 2-R-phenyliminothiazole derivatives exhibit notable antimicrobial activity. This suggests that this compound and its derivatives could be promising for developing new antimicrobial drugs (Yeromina et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

Future Directions

The unique structure of “2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride” allows for diverse applications in scientific research. Future directions could involve further exploration of its potential uses in drug synthesis and catalysis. Additionally, further studies could be conducted to better understand its mechanism of action and potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as cyclooxygenase (COX) and various kinases. The nature of these interactions often involves the inhibition or activation of these enzymes, leading to alterations in biochemical pathways. For instance, the compound has shown potential in inhibiting COX enzymes, which are crucial in the inflammatory response .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis. Additionally, it has been shown to alter the expression of genes involved in inflammatory responses and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. This binding often involves hydrogen bonding and hydrophobic interactions. The compound’s ability to inhibit COX enzymes is a prime example of its molecular mechanism, where it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in vitro and in vivo has been associated with sustained modulation of cellular processes, although the exact nature of these effects can vary .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anti-proliferative activities. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activities in pathways such as glycolysis and the citric acid cycle. Its interactions with enzymes like hexokinase and pyruvate dehydrogenase play a crucial role in altering metabolic flux and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its solubility and affinity for transport proteins, which determine its accumulation in specific tissues .

properties

IUPAC Name

2-morpholin-4-yl-1-(1,3-thiazol-2-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S.ClH/c12-8(9-10-1-6-14-9)7-11-2-4-13-5-3-11;/h1,6H,2-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRPYLBDOVAKBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)C2=NC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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